
Diethyl (1,1-difluorobuta-2,3-dien-1-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (1,1-difluorobuta-2,3-dien-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a difluorobutadiene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1,1-difluorobuta-2,3-dien-1-yl)phosphonate typically involves the reaction of diethyl phosphite with a suitable difluorobutadiene precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is usually stirred at low temperatures to ensure the stability of the intermediate compounds and to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products. Additionally, purification techniques like distillation or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (1,1-difluorobuta-2,3-dien-1-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The difluorobutadiene moiety can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while reduction can produce phosphine derivatives. Substitution reactions can result in various substituted phosphonates.
Wissenschaftliche Forschungsanwendungen
Diethyl (1,1-difluorobuta-2,3-dien-1-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Industry: It can be used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diethyl (1,1-difluorobuta-2,3-dien-1-yl)phosphonate involves its interaction with molecular targets, such as enzymes or receptors, through the formation of covalent bonds. The difluorobutadiene moiety can participate in electrophilic or nucleophilic reactions, while the phosphonate group can form stable complexes with metal ions or other biological molecules. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl (1,3-dithian-2-yl)phosphonate: This compound has a similar phosphonate group but differs in the structure of the attached moiety.
Diethyl (1,1-difluoro-3-hydroxypropyl)phosphonate: Another related compound with a different functional group attached to the phosphonate.
Uniqueness
Diethyl (1,1-difluorobuta-2,3-dien-1-yl)phosphonate is unique due to the presence of the difluorobutadiene moiety, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable complexes with biological molecules makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
118438-98-5 |
|---|---|
Molekularformel |
C8H13F2O3P |
Molekulargewicht |
226.16 g/mol |
InChI |
InChI=1S/C8H13F2O3P/c1-4-7-8(9,10)14(11,12-5-2)13-6-3/h7H,1,5-6H2,2-3H3 |
InChI-Schlüssel |
GXBHQTBXMMOUHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C=C=C)(F)F)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


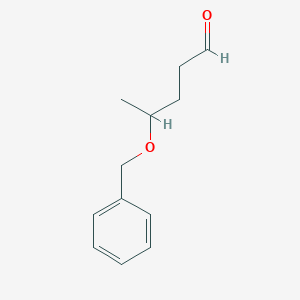
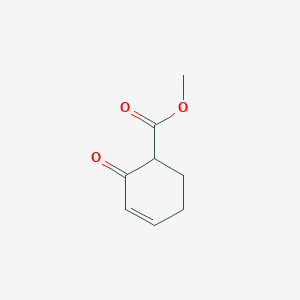

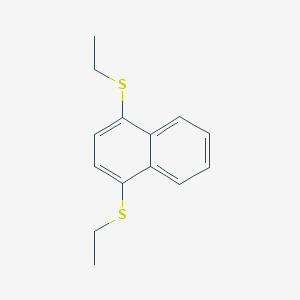
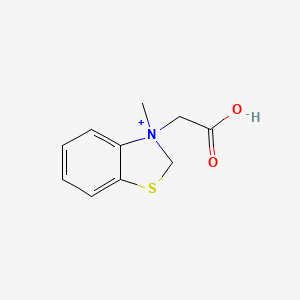
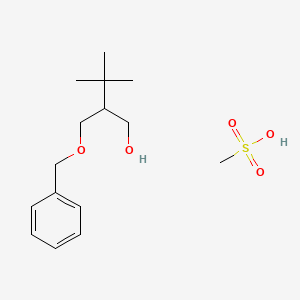
![2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14290314.png)
![4,8-Dioxaspiro[2.5]oct-1-ene, 6,6-dimethyl-1-phenyl-](/img/structure/B14290327.png)
![Magnesium bis[(naphthalen-1-yl)methanide]](/img/structure/B14290334.png)
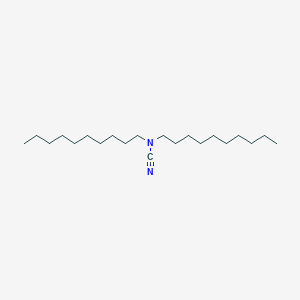
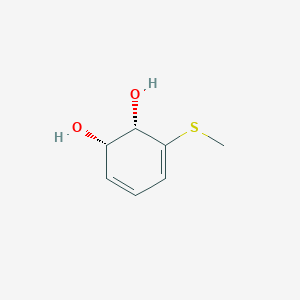
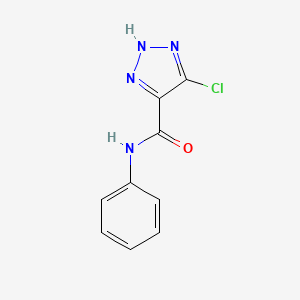
![([1,1'-Biphenyl]-4,4'-diyl)bis[(4-phenoxyphenyl)methanone]](/img/structure/B14290366.png)

